![molecular formula C16H13ClN4OS2 B2403159 4-(((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)methyl)-3,5-dimethylisoxazole CAS No. 671200-15-0](/img/structure/B2403159.png)

4-(((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)methyl)-3,5-dimethylisoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

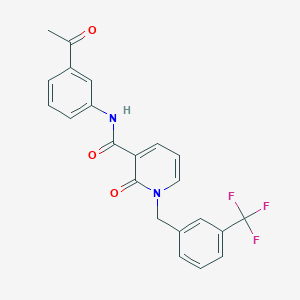

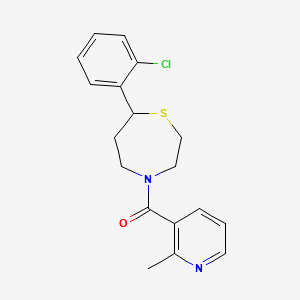

The compound “4-(((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)methyl)-3,5-dimethylisoxazole” is a unique heterocyclic compound. It is part of the 1,2,4-triazole-containing scaffolds which are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, like the compound , has been a subject of research. The latest strategies for the synthesis of these privileged scaffolds involve using 3-amino-1,2,4-triazole . A convenient and efficient procedure for the synthesis of similar compounds has been developed via a tandem intermolecular C–N bond and intramolecular C–S bond formation sequence .Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The 1,2,4-triazole group is a significant component, operating as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The 1,2,4-triazole group in the compound can participate in a variety of reactions. For instance, 3-amino-1,2,4-triazole is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .Scientific Research Applications

- Benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles have demonstrated antifungal properties. For instance, the commercially available fungicide tricyclazole (compound E) is used to treat rice blast, while compound F also exhibits antifungal activity .

- Some benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives show promise as anticancer agents. Compounds 5a, 5b, and 5d have demonstrated antiproliferative effects against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and renal cancer .

- While not directly related to this specific compound, benzothiazole derivatives have been investigated for their antibacterial activity. The bicyclic benzothiazole C, for instance, acts as an antibiotic .

- Benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles have applications in agrochemicals. For example, tricyclazole (compound E) is used as a fungicide to protect rice crops .

Antifungal Activity

Anticancer Potential

Antibacterial Properties

Immunosuppressive Activity

Agrochemicals and Herbicides

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles, have been found to exhibit biological activity .

Mode of Action

It is known that many nitrogen- and sulfur-containing heterocyclic compounds, like this one, exhibit biological activity . The interaction of these compounds with their targets often involves the formation of bonds between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen to the oxygen of the C=O bond .

Biochemical Pathways

For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Result of Action

Compounds with similar structures have been found to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

properties

IUPAC Name |

4-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4OS2/c1-9-13(10(2)22-20-9)7-23-15-18-19-16-21(15)14(8-24-16)11-3-5-12(17)6-4-11/h3-6,8H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHCQGLYLNWBNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)methyl)-3,5-dimethylisoxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2403078.png)

![N-(2-methoxybenzyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2403082.png)

![Methyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B2403083.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2403091.png)

![Methyl 2-({2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate](/img/structure/B2403095.png)

![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(3,4-dichlorobenzyl)-2-fluorobenzamide](/img/structure/B2403098.png)